2,3,5,6-Tetrafluoro-4-iodopyridine

Nucleophilic Aromatic Substitution Regioselectivity Organofluorine Chemistry

2,3,5,6-Tetrafluoro-4-iodopyridine is a polyhalogenated heteroaromatic building block with a highly electron-deficient pyridine core. Its unique 4-iodo substituent on the tetrafluorinated ring provides superior activation for nucleophilic aromatic substitution and transition metal-catalyzed cross-couplings, a reactivity profile not found in bromo or chloro analogs. This specific scaffold enables exclusive Ullmann coupling to yield perfluoro-4,4'-bipyridyl and facilitates in situ generation of 4-tetrafluoropyridylcopper reagents for stereospecific late-stage functionalization. For R&D use only; not for human or animal use.

Molecular Formula C5F4IN
Molecular Weight 276.96 g/mol
CAS No. 16297-19-1
Cat. No. B174047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluoro-4-iodopyridine
CAS16297-19-1
Molecular FormulaC5F4IN
Molecular Weight276.96 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(N=C1F)F)F)I)F
InChIInChI=1S/C5F4IN/c6-1-3(10)2(7)5(9)11-4(1)8
InChIKeyHNPRQTRSDKIVFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrafluoro-4-iodopyridine for Advanced Synthesis and Cross-Coupling Procurement


2,3,5,6-Tetrafluoro-4-iodopyridine (CAS 16297-19-1) is a polyhalogenated heteroaromatic building block, characterized by a pyridine core with fluorine atoms at the 2, 3, 5, and 6 positions and an iodine atom at the 4-position [1]. This specific substitution pattern creates a highly electron-deficient aromatic ring that strongly activates the C-I bond for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions [1]. The compound serves as a versatile precursor for the synthesis of more complex fluorinated heterocycles, organometallic reagents, and perfluorinated biaryl structures [1][2].

Why 2,3,5,6-Tetrafluoro-4-iodopyridine Cannot Be Replaced by Common Analogs


Simple interchange of halogenated pyridines or benzenes is not feasible due to the unique interplay of the nitrogen heteroatom and the 4-iodo substituent on a highly fluorinated ring. For instance, the pyridine nitrogen directs nucleophilic attack to the 2-position, a reactivity profile not shared by pentafluoroiodobenzene [1]. Furthermore, the 4-iodo substituent is uniquely reactive in organometallic exchange and Ullmann couplings compared to the 4-bromo or 4-chloro analogs, which exhibit significantly lower reactivity due to the weaker C-Br and C-Cl bonds [1][2]. This specific, orthogonal reactivity dictates the need for this exact scaffold in multi-step synthetic sequences.

2,3,5,6-Tetrafluoro-4-iodopyridine: Quantifiable Differentiation Evidence


Regioselective Nucleophilic Attack at the 2-Position in 2,3,5,6-Tetrafluoro-4-iodopyridine

Nucleophiles, including hydroxide and methoxide ions, exclusively attack the 2-position of 2,3,5,6-tetrafluoro-4-iodopyridine, leaving the 4-iodo substituent intact. This contrasts with nucleophilic attack on pentafluoropyridine, which occurs at the 4-position, and on 2,3,5,6-tetrafluoro-4-bromopyridine, where a mixture of 2- and 4-substitution is observed [1]. The exclusive 2-substitution yields the corresponding 2-substituted trifluoro-4-iodopyridines [1].

Nucleophilic Aromatic Substitution Regioselectivity Organofluorine Chemistry

Improved Synthetic Yield for 2,3,5,6-Tetrafluoro-4-iodopyridine via Pentafluoropyridine Route

An improved preparation of 4-iodo-2,3,5,6-tetrafluoropyridine from pentafluoropyridine was reported in 2012, offering a more practical route than the earlier 1967 method [1]. While the 1967 paper reports yields of ~60-70% for the preferred method (NaI in DMF), the 2012 work describes an optimized procedure that enables more efficient in situ preparation of the valuable 4-tetrafluoropyridylcopper reagent [1][2].

Synthetic Methodology Halogen Exchange Process Chemistry

Facile Formation of 4-Tetrafluoropyridylcopper Reagent from 2,3,5,6-Tetrafluoro-4-iodopyridine

2,3,5,6-Tetrafluoro-4-iodopyridine is uniquely suited for the in situ generation of the 4-tetrafluoropyridylcopper reagent, which participates in room-temperature coupling with allylic halides, vinyl iodides, aryl halides, and acid chlorides to stereospecifically afford 4-substituted tetrafluoropyridines [1]. This contrasts with the corresponding 4-bromo derivative, which is significantly less reactive toward oxidative addition with copper and typically requires harsher conditions or palladium catalysis for similar transformations [1][2].

Organometallic Reagents Cross-Coupling Copper Chemistry

Enhanced Halogen Bond Donor Strength of 2,3,5,6-Tetrafluoro-4-iodopyridine vs. Bromo/Chloro Analogs

The 4-iodo substituent on the electron-deficient tetrafluoropyridine ring creates a strong halogen bond donor. The strength of halogen bonding follows the order I > Br > Cl, and the presence of the electron-withdrawing fluorine atoms and the pyridine nitrogen further polarizes the C-I bond, enhancing its σ-hole [1][2]. While direct comparative data for this specific compound is lacking, the general trend indicates that 2,3,5,6-tetrafluoro-4-iodopyridine is a stronger halogen bond donor than its 4-bromo analog, which is in turn stronger than the 4-chloro derivative [1][2].

Halogen Bonding Supramolecular Chemistry Non-covalent Interactions

Validated Application Scenarios for 2,3,5,6-Tetrafluoro-4-iodopyridine in R&D and Manufacturing


Synthesis of Perfluoro-4,4'-bipyridyl via Ullmann Coupling

2,3,5,6-Tetrafluoro-4-iodopyridine undergoes Ullmann coupling to afford perfluoro-4,4'-bipyridyl, a valuable ligand precursor for coordination chemistry and materials science [1]. The exclusive formation of this homocoupled product, driven by the highly activated C-I bond, is a key advantage over less reactive halogenated analogs [1].

Preparation of 4-Tetrafluoropyridylcopper for Diversification

The compound is an ideal precursor for the in situ generation of the 4-tetrafluoropyridylcopper reagent, enabling room-temperature, stereospecific coupling with a wide range of electrophiles (allylic, vinyl, aryl, and acetylenic halides) to produce functionalized 4-substituted tetrafluoropyridines [2]. This mild methodology is particularly suited for late-stage functionalization in medicinal chemistry.

Regioselective 2-Functionalization of Fluorinated Pyridines

The compound's ability to undergo exclusive nucleophilic aromatic substitution at the 2-position provides a unique entry point for synthesizing 2-substituted trifluoro-4-iodopyridines [1]. This orthogonal reactivity is not available with pentafluoropyridine or other 4-halogenated analogs, making it a critical intermediate for constructing complex polyfunctional pyridine scaffolds [1].

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